molecular formula C24H29N3O3 B12272735 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one

1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one

Cat. No.: B12272735
M. Wt: 407.5 g/mol
InChI Key: QWTYPMHMUNDEKG-UHFFFAOYSA-N
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Description

1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is a complex organic compound featuring a benzodiazole ring, an azetidine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one typically involves multi-step organic reactionsCommon reagents used in these reactions include tert-butylamine, benzaldehyde derivatives, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The azetidine ring may also play a role in binding to proteins or other biomolecules, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethan-1-one is unique due to its combination of a benzodiazole ring, an azetidine ring, and a dimethoxyphenyl group.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

1-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C24H29N3O3/c1-24(2,3)23-25-18-8-6-7-9-19(18)27(23)17-14-26(15-17)22(28)13-16-10-11-20(29-4)21(12-16)30-5/h6-12,17H,13-15H2,1-5H3

InChI Key

QWTYPMHMUNDEKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1C3CN(C3)C(=O)CC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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